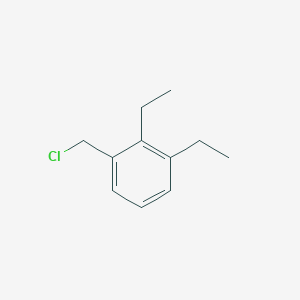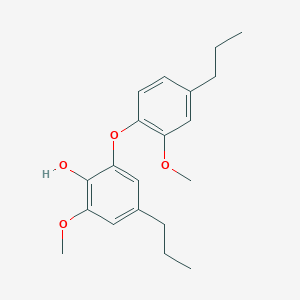
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is an organic compound belonging to the phenylpropanoid class. Phenylpropanoids are a diverse family of organic compounds that are biosynthesized by plants from the amino acids phenylalanine and tyrosine in the shikimic acid pathway . This compound features a complex structure with multiple methoxy and propyl groups attached to a phenolic core, making it a unique and interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenolic compounds.
Etherification: The phenolic hydroxyl groups are etherified using methoxy groups under basic conditions.
Coupling Reaction: The final step involves a coupling reaction between the methoxy and propyl-substituted phenolic intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents such as sodium borohydride.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and reduced derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including resins and coatings.
作用機序
The mechanism of action of 2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
類似化合物との比較
Similar Compounds
2-Methoxy-4-propylphenol: A simpler phenolic compound with similar methoxy and propyl groups.
4-Propyl-2-methoxyphenol: Another phenolic compound with a different arrangement of methoxy and propyl groups.
2-Methoxy-6-propylphenol: A compound with a similar structure but lacking the additional phenoxy group.
Uniqueness
2-Methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol is unique due to its complex structure, which includes multiple methoxy and propyl groups as well as a phenoxy linkage
特性
CAS番号 |
66266-32-8 |
|---|---|
分子式 |
C20H26O4 |
分子量 |
330.4 g/mol |
IUPAC名 |
2-methoxy-6-(2-methoxy-4-propylphenoxy)-4-propylphenol |
InChI |
InChI=1S/C20H26O4/c1-5-7-14-9-10-16(17(11-14)22-3)24-19-13-15(8-6-2)12-18(23-4)20(19)21/h9-13,21H,5-8H2,1-4H3 |
InChIキー |
VQZVGQGBNDQNOQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C=C1)OC2=CC(=CC(=C2O)OC)CCC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



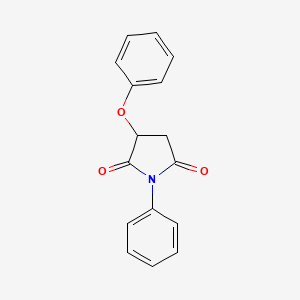
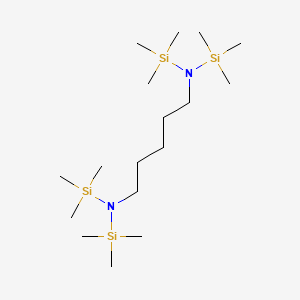
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
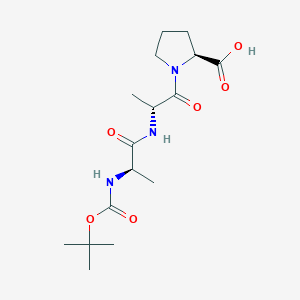
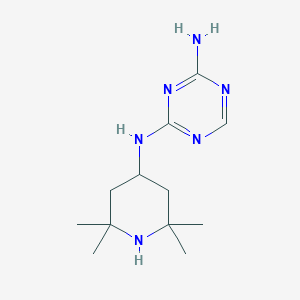
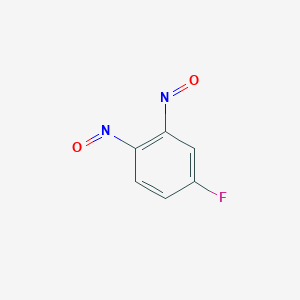
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
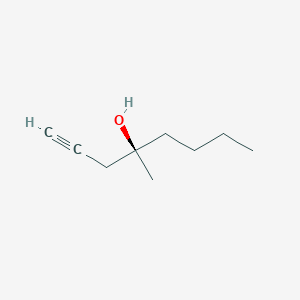
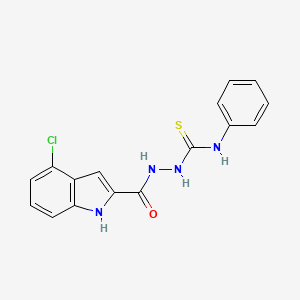
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
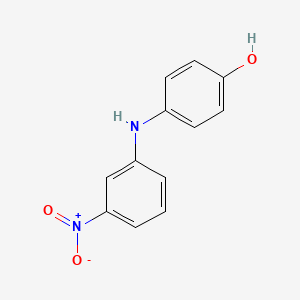
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
